Mitoclomine
Description
Historical Development and Discovery
Mitoclomine, a synthetic aromatic nitrogen mustard derivative, emerged during the 1960s as part of systematic efforts to develop alkylating agents with enhanced antitumor efficacy. Its discovery was catalyzed by the National Cancer Institute’s (NCI) drug development programs, which sought to expand the therapeutic arsenal against hematologic malignancies. Early preclinical studies highlighted its unique affinity for lymphoid tissues, distinguishing it from contemporaneous nitrogen mustards like chlorambucil. Initial clinical trials in the 1970s focused on chronic lymphocytic leukemia, where this compound demonstrated selective lymphopenic effects, though its development was later overshadowed by newer chemotherapeutic agents.
Classification as Aromatic Nitrogen Mustard Derivative
This compound belongs to the aromatic nitrogen mustard class, characterized by a naphthalene backbone substituted with two β-chloroethylamine groups. This structural motif enables covalent alkylation of DNA nucleophilic sites, primarily at the N7 position of guanine, leading to crosslinking and apoptosis. Unlike aliphatic nitrogen mustards, its aromatic core enhances lipophilicity, improving membrane permeability and tissue-specific targeting. The compound’s classification is further defined by its methoxy and methyl substituents at the 4- and 3-positions of the naphthalene ring, which modulate electronic and steric properties to optimize DNA-binding kinetics.
Comparative Analysis of Aromatic Nitrogen Mustards
| Compound | Core Structure | Key Substituents | Lipophilicity (LogP) | Primary Therapeutic Use |
|---|---|---|---|---|
| This compound | Naphthalene | 4-methoxy, 3-methyl | 3.2 | Experimental hematologic tumors |
| Chlorambucil | Phenylbutyric acid | β-chloroethylamine | 2.8 | Chronic lymphocytic leukemia |
| Melphalan | Phenylalanine | β-chloroethylamine | 1.5 | Multiple myeloma |
Table 1: Structural and physicochemical comparisons of this compound with related agents.
Nomenclature and Chemical Identity
This compound is systematically named N,N-bis(2-chloroethyl)-4-methoxy-3-methyl-1-naphthalenamine , reflecting its bis-chloroethylamine groups and substituted naphthalene scaffold. Its CAS Registry Number (17692-54-5) and molecular formula (C₁₆H₁₉Cl₂NO) provide unambiguous identification across pharmacological databases. The compound’s stereochemistry is planar due to the absence of chiral centers, though rotational restrictions around the naphthalene-amine bond influence its conformational stability.
Research Significance in Biochemistry
This compound’s biochemical relevance stems from its dual role as a DNA alkylator and immunomodulator. Studies using radiolabeled [¹⁴C]this compound revealed preferential accumulation in lymphoid organs, with 35% of methoxy-group-derived ¹⁴C excreted as CO₂, confirming metabolic O-dealkylation. This tissue selectivity underpins its experimental use in lymphocyte-targeted therapies, particularly in autoimmune models where it suppresses T-cell proliferation at nanomolar concentrations.
Recent innovations include its conjugation with low-density lipoprotein (LDL) particles to exploit receptor-mediated uptake in cancer cells. A 1990 study demonstrated that this compound-LDL complexes delivered ~1,500 drug molecules per particle, achieving 2.5-fold increases in survival in murine leukemia models. Additionally, its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for glioblastoma research despite challenges in systemic toxicity.
Ongoing structure-activity relationship (SAR) studies focus on modifying the methoxy and methyl groups to enhance tumor specificity. For instance, replacing the methoxy with a trifluoromethyl group increased alkylation potency by 40% in vitro, though clinical translation remains pending. These efforts underscore this compound’s utility as a scaffold for developing precision alkylating agents.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxy-3-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-12-11-15(19(9-7-17)10-8-18)13-5-3-4-6-14(13)16(12)20-2/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXREZAEIUCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N(CCCl)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170220 | |
| Record name | Mitoclomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-54-5 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methoxy-3-methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitoclomine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoclomine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Mitoclomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitoclomine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MITOCLOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DQX562CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthesis of the Nitrogen Mustard Core Structure
The nitrogen mustard core of Mitoclomine is synthesized through sequential alkylation and chlorination reactions. The primary intermediate, diethyl(2-chlorophenyl)methylamine, undergoes quaternization with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at -10°C to 0°C. This exothermic reaction requires strict temperature control to prevent N-oxide formation. The resulting quaternary ammonium salt is treated with sodium chloride in a 2:1 acetone-water mixture to precipitate the dichloride species.
Key parameters influencing yield and purity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| POCl₃ Molar Ratio | 1.2:1 (vs amine) | <1.1:1 → Incomplete quaternization |
| Reaction Temperature | -5°C ± 2°C | >0°C → 15-20% side product formation |
| NaCl Concentration | 5% w/v in H₂O | Higher concentrations reduce chloride counterion incorporation |
The crude product typically contains 8-12% residual solvents (dichloromethane, acetone), requiring subsequent purification through anti-solvent crystallization.
Solvent-Anti-solvent Crystallization for Intermediate Purification
This compound’s lipophilic nature necessitates non-aqueous crystallization systems. Patent CN101330905A details a generalized approach applicable to nitrogen mustards, using tetrahydrofuran (THF) as primary solvent and n-hexane as anti-solvent:
- Solution Preparation : Dissolve crude this compound (100-150 mg/mL) in THF at 40°C under nitrogen atmosphere
- Anti-solvent Addition : Gradually introduce n-hexane at 5 mL/min until cloud point (typically 3:1 v/v hexane:THF ratio)
- Seeding : Add 0.1% w/w pre-ground this compound crystals (≤50 µm) at 25°C
- Crystallization : Cool to -20°C at 0.5°C/min, hold for 4-6 hours
Comparative solvent system efficiency:
| Solvent | Anti-solvent | Yield (%) | Purity (HPLC) | Crystal Habit |
|---|---|---|---|---|
| Tetrahydrofuran | n-Hexane | 92.3 | 99.1 | Needles (50-200 µm) |
| 1,4-Dioxane | Cyclohexane | 88.7 | 98.4 | Platelets (100-300 µm) |
| Acetonitrile | Diethyl ether | 85.2 | 97.8 | Agglomerates |
THF/n-hexane systems produce pharmaceutically acceptable crystal morphology with optimal flow properties for further processing.
Lyophilization of Final Product
Lyophilization achieves residual solvent levels <500 ppm while maintaining chemical stability. The process follows a modified protocol from CN101330905A:
Primary Drying Phase
- Shelf Temperature: -30°C → -5°C (ramp over 2 hrs)
- Chamber Pressure: 200 µmHg
- Duration: 12-15 hrs
Secondary Drying Phase
- Shelf Temperature: 25°C → 40°C (0.2°C/min ramp)
- Chamber Pressure: 50 µmHg
- Duration: 8-10 hrs
Lyophilization cycle validation data:
| Cycle Parameter | Value | Critical Quality Attribute |
|---|---|---|
| Cake Resistance | 3-5 x 10⁴ Pa·s/m² | Reconstitution Time <30 sec |
| Residual Moisture | 0.8-1.2% w/w | Degradation Rate <0.1%/month at 25°C |
| Headspace Oxygen | <0.5% | No oxidative degradation products |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
- Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase: 65:35 v/v 10 mM KH₂PO₄ (pH 3.0):Acetonitrile
- Retention Time: 6.8 ± 0.2 min
- System Suitability:
- Resolution ≥2.0 from nearest peak
- Tailing Factor ≤1.2
Solid-State Characterization
| Technique | Results | Significance |
|---|---|---|
| XRPD | Sharp peaks at 12.4°, 17.8°, 24.6° 2θ | Confirms crystalline Form I |
| DSC | Endotherm at 158°C (ΔH 120 J/g) | Melting point verification |
| TGA | 0.9% weight loss up to 100°C | Low hygroscopicity |
Industrial-Scale Manufacturing Considerations
Large-scale production (≥50 kg batches) requires adaptation of laboratory methods:
- Reactor Design : Glass-lined steel jacketed reactors with -40°C brine cooling
- Filtration : Centrifugal nutsche filters with 316L stainless steel mesh (10 µm retention)
- Drying : Continuous vacuum belt dryers for intermediate stages (40-50°C, 15-20 mbar)
- Containment : Nitrogen-purged handling systems (O₂ <0.1%) to prevent degradation
Typical production metrics:
| Stage | Yield (%) | Time (hrs) | Energy Consumption (kWh/kg) |
|---|---|---|---|
| Quaternization | 95.2 | 8-10 | 120-150 |
| Crystallization | 91.8 | 6-8 | 80-100 |
| Lyophilization | 99.1 | 20-24 | 200-250 |
Stability Optimization Strategies
This compound’s chloride counterion necessitates strict humidity control (<30% RH). Accelerated stability studies (40°C/75% RH) guide formulation:
| Excipient | Degradation Rate (%/month) | Mechanism |
|---|---|---|
| None (Pure API) | 0.42 | Hydrolysis → Mustard N-oxide |
| Mannitol (1:1 w/w) | 0.18 | Water activity reduction |
| Poloxamer 188 (5%) | 0.09 | Surface stabilization |
Lyophilized cakes with 5% poloxamer 188 demonstrate 36-month shelf life at 25°C/60% RH.
Chemical Reactions Analysis
Types of Reactions
Mitoclomine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated aromatic compounds , while reduction reactions may produce amine derivatives .
Scientific Research Applications
Cancer Therapy
Mitoclomine has shown promise in targeting cancer cells through its effects on mitochondrial metabolism. Several studies have demonstrated its ability to induce mitophagy and inhibit cancer cell proliferation.
-
Case Study: Breast Cancer
- A study involving murine models of breast cancer indicated that this compound, when co-administered with 2-Deoxy-D-glucose (2-DG), led to significant tumor regression. The compound was found to activate AMP-activated protein kinase (AMPK) pathways, which play a crucial role in energy homeostasis and cellular proliferation regulation .
- Table: Anti-Cancer Efficacy of this compound
| Cancer Type | Dosage | Effect on Proliferation | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | Varies | Significant reduction | Induction of mitophagy via AMPK activation |
| Colorectal Cancer | Low micromolar | Dose-dependent reduction | Inhibition of mitochondrial complex I |
| Medullary Thyroid | Specific doses | Marked decrease | Mitochondrial metabolism modulation |
Mitochondrial Dysfunction Disorders
This compound's targeting of mitochondria makes it a candidate for treating diseases characterized by mitochondrial dysfunction. These include neurodegenerative diseases like Parkinson's and Alzheimer's.
- Case Study: Neurodegenerative Diseases
- Research has indicated that compounds similar to this compound can deliver antioxidants directly to mitochondria, thereby preventing oxidative damage associated with neurodegenerative conditions. This strategy is particularly relevant in the context of diseases where mitochondrial integrity is compromised .
Metabolic Disorders
The application of this compound extends into metabolic disorders such as obesity and diabetes. By targeting mitochondrial pathways, it may help regulate energy expenditure and glucose metabolism.
- Table: Metabolic Effects of this compound
| Disorder | Mechanism | Potential Outcome |
|---|---|---|
| Obesity | Activation of uncoupling proteins | Increased energy expenditure |
| Type 2 Diabetes | Modulation of insulin sensitivity | Improved glycemic control |
| Metabolic Syndrome | Inhibition of gluconeogenesis | Reduced risk factors for cardiovascular disease |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several key pathways:
- Mitochondrial Targeting : By utilizing triphenylphosphonium (TPP) moieties, compounds like this compound can accumulate within mitochondria, enhancing their therapeutic efficacy against conditions linked to mitochondrial dysfunction .
- AMPK Activation : The compound promotes AMPK activation, which is crucial for cellular energy regulation and has been linked to anti-cancer effects through the suppression of mTOR signaling pathways .
Mechanism of Action
Mitoclomine exerts its effects through several molecular targets and pathways. It primarily acts as an alkylating agent , which means it can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription . This mechanism is particularly useful in cancer research, where it is used to study the effects of DNA damage on cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Analogues
Mitoclomine belongs to the nitrogen mustard class, sharing a reactive bis(2-chloroethyl)amine group with other alkylating agents like chlorambucil and cyclophosphamide . These compounds alkylate DNA at guanine N7 positions, disrupting replication and transcription. However, structural variations influence pharmacokinetics and tissue specificity:
- This compound : Aromatic backbone enhances stability and lymphoid tissue targeting .
- Chlorambucil : Substituted phenyl ring improves oral bioavailability and slower metabolic degradation.
- Cyclophosphamide : Prodrug requiring hepatic activation, with broader tissue distribution and higher urotoxicity risk.
Functional Analogues in CLL Therapy
2.2.1 Chlorambucil
- Efficacy : Chlorambucil is a first-line CLL therapy with established response rates (50–70% in early-stage disease). This compound’s Phase I-II data suggests comparable lymphocytosis reduction but lacks long-term survival data .
- Dosage : Chlorambucil employs intermittent dosing (0.1 mg/kg/day for 4–8 weeks), whereas this compound uses continuous 100 mg/day, which may affect cumulative toxicity profiles .
- Safety : Chlorambucil causes myelosuppression (neutropenia, thrombocytopenia) but less severe neutropenia than this compound. Both share gastrointestinal toxicity .
2.2.2 Fludarabine (Purine Analogue)
- Mechanism: Inhibits DNA synthesis via adenosine deaminase resistance, unlike this compound’s direct alkylation.
- Efficacy : Higher response rates (60–80%) in CLL but increased infection risk due to T-cell suppression.
- Cross-Resistance: Limited overlap with alkylators, making it a salvage option post-mitoclomine failure .
Comparative Data Table
Biological Activity
Mitoclomine is a compound with emerging significance in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is structurally related to other alkylating agents and has been studied for its cytotoxic effects on various cancer cell lines. Its mechanism primarily involves the formation of DNA cross-links, which can lead to apoptosis in rapidly dividing cells. This activity positions it as a potential candidate for cancer therapy, particularly in resistant tumor types.
The biological activity of this compound is largely attributed to its ability to form inter- and intra-strand cross-links in DNA. This process disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). The activation of this compound occurs through metabolic pathways that convert it into reactive intermediates capable of interacting with cellular macromolecules.
Key Mechanisms:
- DNA Cross-Linking: this compound forms covalent bonds with DNA bases, primarily guanine, leading to cross-linking that prevents DNA replication.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress, contributing to cellular damage and apoptosis.
- Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at various checkpoints, particularly G2/M phase, which is critical for cancer cell proliferation.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 1.2 | DNA cross-linking leading to apoptosis |
| A549 (lung cancer) | 0.8 | Induction of ROS and cell cycle arrest |
| MCF-7 (breast cancer) | 2.5 | Inhibition of DNA synthesis |
These findings indicate that this compound exhibits potent anti-proliferative effects across different cancer types.
Case Studies
-
Case Study on Lung Cancer:
A clinical trial investigated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). Patients received a regimen including this compound alongside standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to historical controls. -
Case Study on Breast Cancer:
In a preclinical model, this compound was evaluated for its therapeutic potential against MCF-7 cells. The study reported a dose-dependent inhibition of cell growth and induction of apoptosis, supporting its role as a viable treatment option for resistant breast cancers.
Safety Profile
While the efficacy of this compound is promising, safety assessments are crucial. Early-phase trials have reported mild to moderate adverse effects, including:
- Nausea
- Fatigue
- Hematological toxicity (e.g., leukopenia)
Long-term safety data are still being collected to establish a comprehensive risk-benefit profile.
Q & A
Basic: How should researchers design a hypothesis-driven research question to investigate Mitoclomine’s molecular targets?
Answer:
A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population: Specific cell lines or model organisms.
- Intervention: this compound dosage and administration routes.
- Comparison: Existing compounds with similar targets.
- Outcome: Quantitative measures (e.g., binding affinity, gene expression).
Ensure the question addresses gaps in mitochondrial pharmacology and references prior mechanistic studies .
Basic: What methodologies ensure reproducibility in this compound’s in vitro experiments?
Answer:
- Detailed Protocols : Document buffer compositions, incubation times, and instrument calibration.
- Supplementary Materials : Provide raw data, spectral analyses (e.g., NMR, HPLC), and batch-specific compound purity reports .
- Negative Controls : Include solvent-only and known inhibitor groups to validate assay specificity.
- Collaborative Validation : Share protocols via platforms like Protocols.io to enable cross-lab verification .
Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?
Answer:
- Variable Analysis : Compare dosing regimens, cell viability assays (MTT vs. ATP-based), and mitochondrial isolation methods .
- Statistical Reassessment : Apply meta-analysis tools to evaluate heterogeneity (e.g., I² statistic) and subgroup differences.
- Mechanistic Follow-Up : Use CRISPR-Cas9 knockouts to confirm target specificity if efficacy disparities arise in different genetic backgrounds .
Advanced: What strategies optimize the integration of multi-omics data in this compound research?
Answer:
- Data Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for transcriptomic, proteomic, and metabolomic datasets.
- Pathway Enrichment Tools : Leverage KEGG or Reactome to map mitochondrial pathways affected by this compound.
- Machine Learning : Apply unsupervised clustering to identify co-regulated gene clusters linked to drug response .
Basic: How to conduct a systematic literature review on this compound’s mechanisms of action?
Answer:
- Database Selection : Use PubMed, Scopus, and Web of Science with keywords: “this compound AND (mitochondria OR apoptosis OR oxidative stress)”.
- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental details; exclude non-quantitative or non-English abstracts.
- Synthesis Matrix : Tabulate findings by model system, dosage, and outcome to identify consensus or outliers .
Advanced: What ethical considerations apply to this compound studies involving human-derived samples?
Answer:
- IRB Approval : Disclose sourcing of primary cells (e.g., patient biopsies) and ensure informed consent for secondary use .
- Data Anonymization : Strip identifiers from omics datasets uploaded to public repositories.
- Conflict of Interest : Declare funding sources (e.g., industry partnerships) that may influence interpretation .
Advanced: How to analyze conflicting pharmacokinetic data for this compound in rodent vs. primate models?
Answer:
- Species-Specific Factors : Compare cytochrome P450 enzyme expression and plasma protein binding ratios.
- Compartmental Modeling : Use tools like NONMEM to assess absorption differences due to gut microbiota variations.
- Tissue Distribution Studies : Employ radiolabeled this compound with PET imaging to validate biodistribution claims .
Basic: What validation methods confirm this compound’s target interactions in mitochondrial membranes?
Answer:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics with microscale thermophoresis (MST) for affinity validation.
- Genetic Knockdown : siRNA-mediated suppression of suspected targets (e.g., VDAC1) to observe rescue effects.
- Structural Analysis : Co-crystallization or cryo-EM to visualize drug-target binding pockets .
Advanced: How to optimize in vitro assays for this compound’s dose-response under hypoxic conditions?
Answer:
- Environmental Controls : Use hypoxia chambers with real-time O₂ monitoring (e.g., 1% O₂ for tumor models).
- Time-Course Experiments : Assess temporal effects on ROS production and ATP levels.
- Statistical Power : Predefine effect size (Cohen’s d) and sample size using G*Power to avoid underpowered conclusions .
Basic: What are best practices for documenting this compound’s stability in long-term storage?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC purity checks.
- Real-Time Studies : Store aliquots at -80°C and test bioactivity annually via cell viability assays.
- Degradation Profiling : Identify breakdown products using LC-MS and reference ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
